molecular formula C11H12O B159067 2-Methyl-4-phenylbut-3-yn-2-ol CAS No. 1719-19-3

2-Methyl-4-phenylbut-3-yn-2-ol

Cat. No. B159067
CAS RN: 1719-19-3
M. Wt: 160.21 g/mol
InChI Key: FUPXYICBZMASCM-UHFFFAOYSA-N
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Description

“2-Methyl-4-phenylbut-3-yn-2-ol” is a chemical compound with the molecular formula C11H12O . It is also known by other names such as 2-methyl-4-phenylbut-3-yn-2-ol, 2-Methyl-4-phenyl-3-butyn-2-ol, 4-Phenyl-2-methyl-3-butyn-2-ol, and 2-Hydroxy-2-methyl-4-phenyl-3-butyne .


Synthesis Analysis

The synthesis of “2-Methyl-4-phenylbut-3-yn-2-ol” involves the reaction of anhydrous acetone, ethynylbenzene, and potassium t-butoxide . After these components are well-mixed, the mixture is kept at room temperature for 20 minutes. The reaction product is then mixed with 10% aqueous sodium chloride, filtered, washed with water, and dried to give a colorless crystal .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4-phenylbut-3-yn-2-ol” can be represented by the InChI code InChI=1S/C11H12O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7,12H,1-2H3 . The compound has a molecular weight of 160.21 g/mol .


Physical And Chemical Properties Analysis

“2-Methyl-4-phenylbut-3-yn-2-ol” has a molecular weight of 160.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 2 . Its exact mass is 160.088815002 g/mol, and its monoisotopic mass is also 160.088815002 g/mol . The topological polar surface area of the compound is 20.2 Ų .

Scientific Research Applications

Chemical Synthesis and Structural Characterization

2-Methyl-4-phenylbut-3-yn-2-ol has been explored in the context of chemical synthesis and structural characterization. For instance, a study focused on its synthesis through Sonogashira coupling and its structure was determined using NMR and X-ray single-crystal diffraction (Liu, 2014).

Role in Fragrance Material

This compound is noted as part of the fragrance structural group Aryl Alkyl Alcohols, which includes various alcohols bonded to an aryl group. Its toxicological and dermatological properties when used as a fragrance ingredient were reviewed, focusing on its physical properties and mucous membrane irritation data (Scognamiglio et al., 2012).

Enzymatic Synthesis Studies

The compound has been studied in the context of enzymatic synthesis. For example, research has been conducted on methylbutenol synthase activity in pine needles, which may be related to the synthesis of compounds like 2-methyl-4-phenylbut-3-yn-2-ol (Fisher et al., 2000).

Pharmaceutical and Biological Applications

In the pharmaceutical domain, 2-methyl-4-phenylbut-3-yn-2-ol derivatives have been studied as inhibitors of 5-lipoxygenase, showing potential in cancer treatment and as protective agents in models of acute lung injury (Reddy et al., 2012).

Catalysis and Organic Reactions

This compound has also been a focus in studies related to catalysis and organic reactions. For example, its role in the Rupe and Meyer-Schuster rearrangements was investigated, providing insights into reaction mechanisms and the influence of hydrogen bonds (Yamabe et al., 2006).

Material Science

In material science, 2-methyl-4-phenylbut-3-yn-2-ol has been involved in the synthesis of liquid crystal compounds, demonstrating its utility in creating materials with unique optical properties (Yang, 2010).

properties

IUPAC Name

2-methyl-4-phenylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPXYICBZMASCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302174
Record name 2-methyl-4-phenylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-phenylbut-3-yn-2-ol

CAS RN

1719-19-3
Record name 1719-19-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149374
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-4-phenylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenyl-2-methyl-3-butyn-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
SB Samatov, SS Abdurakhmanova, A Ikramov… - Современные …, 2022 - elibrary.ru
… For the first time in this study, the analysis of the process of synthesis of 2-methyl-4-phenylbut-3- yn-2-ol vinyl ester (1), 3-methyl-1-phenylpent-1-yn-3-ol vinyl ester (2), 3-ethyl-1-…
Number of citations: 0 elibrary.ru
L Yang, G Ren, X Ye, X Que, Q Lei… - Journal of Physical …, 2014 - Wiley Online Library
… )benzene and 2-methyl-4-phenylbut-3-yn-2-ol; the calculated … )benzene and 2-methyl-4-phenylbut-3-yn-2-ol. The barrier is … )benzene and 2-methyl-4-phenylbut-3-yn-2-ol can form the …
Number of citations: 3 onlinelibrary.wiley.com
TA Gschneidtner, K Moth-Poulsen - Tetrahedron Letters, 2013 - Elsevier
… The conversion of the starting material (signal a, e) as well as the formation of the two characteristic products o-nitrosobenzaldehyde (signals c, d) and 2-methyl-4-phenylbut-3-yn-2-ol (…
Number of citations: 19 www.sciencedirect.com
S Pan, X Ma, D Zhong, W Chen… - Advanced Synthesis & …, 2015 - Wiley Online Library
… To our delight, when phenylacetylene was replaced by 2-methyl-4-phenylbut-3-yn-2-ol 3a,11–13 the desired product 4a was isolated in 96% yield (entry 2). After a further survey of …
Number of citations: 62 onlinelibrary.wiley.com
AL Lücke, L Pruschinski, T Freese, A Schmidt - Organic Chemistry, 2020 - arkat-usa.org
… Entries 1 - 9 show that 2-methyl-4phenylbut-3-yn-2-ol 10 was obtained in good to very good yields in all cases. The sydnone-imine Pd complexes (entries 4 - 9) required much longer …
Number of citations: 7 www.arkat-usa.org
F Buriyev, S Abdurakhmanova… - The Scientific …, 2020 - cyberleninka.ru
… it has been observed that the yield of 1-phenylhex-4-en-1-yn-3-ol synthesized on the basis of the reaction of kroton aldehyde with PhA releases less than 2-methyl-4-phenylbut-3-yn-2-ol…
Number of citations: 2 cyberleninka.ru
YB Wang, YM Wang, WZ Zhang… - Journal of the American …, 2013 - ACS Publications
… To our delight, we initially attempted this coupling reaction of 2-methyl-4-phenylbut-3-yn-2-ol (4a) with CO 2 using 2 mol % 2a to give a yield of 51% under 60 C and 2 MPa CO 2 …
Number of citations: 287 pubs.acs.org
ND Ca', B Gabriele, G Ruffolo, L Veltri… - Advanced Synthesis …, 2011 - Wiley Online Library
… In fact, under the conditions reported above, the reaction of 2-methyl-4-phenylbut-3-yn-2-ol, bearing a phenyl substituent on the triple bond, led selectively to the formation of the cyclic …
Number of citations: 171 onlinelibrary.wiley.com
S Sun, B Wang, N Gu, JT Yu, J Cheng - Organic letters, 2017 - ACS Publications
… Initially, we tested the reaction of 2-methyl-4-phenylbut-3-yn-2-ol 1a (0.2 mmol) and iodobenzene 2a (0.3 mmol) under an atmospheric pressure of CO 2 (Table 1). This three-component …
Number of citations: 62 pubs.acs.org
H Zhou, R Zhang, XB Lu - Advanced Synthesis & Catalysis, 2019 - Wiley Online Library
… We initially investigated these THPE−CO 2 adducts for catalyzing carboxylative cyclization of 2-methyl-4-phenylbut-3-yn-2-ol (4 a) with CO 2 as model reaction. When using 5 mol % 3 a, …
Number of citations: 28 onlinelibrary.wiley.com

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